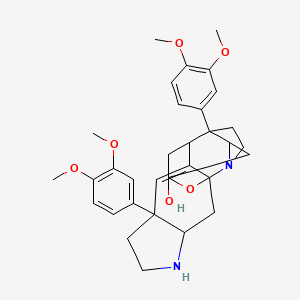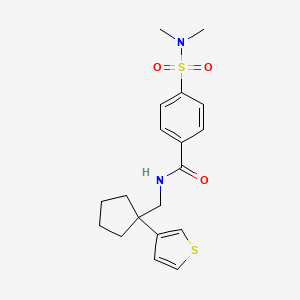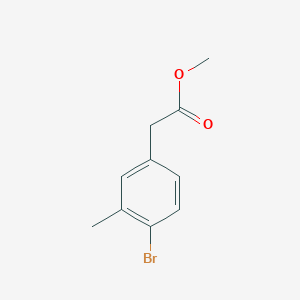
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC, is a synthetic compound that belongs to the class of flavonoids. HMC has been synthesized and studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood. However, it is believed that 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to have various biochemical and physiological effects. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer progression. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its high purity and stability. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. One area of future research is the development of more efficient synthesis methods for 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. Another area of future research is the investigation of the potential use of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in combination with other anti-inflammatory and anti-cancer agents. Additionally, the potential use of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in other scientific research applications, such as neuroprotection and cardiovascular disease, should be explored.
Méthodes De Synthèse
The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction of 3-methylphenol with 2,4,5-trifluorobenzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then reacted with 4-hydroxycoumarin to yield 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been optimized to produce high yields and purity levels.
Applications De Recherche Scientifique
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is as an anti-inflammatory agent. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has also been studied for its potential use as an anti-cancer agent. 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSJTAYEJIPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)



![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)

